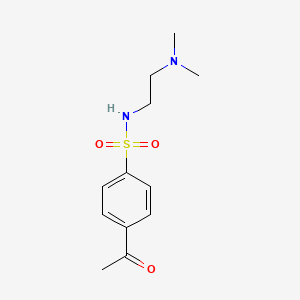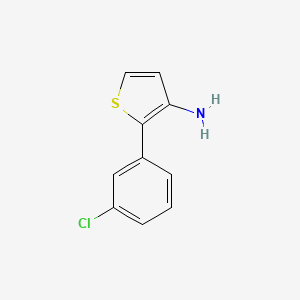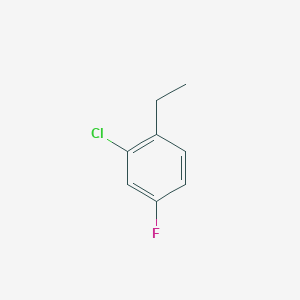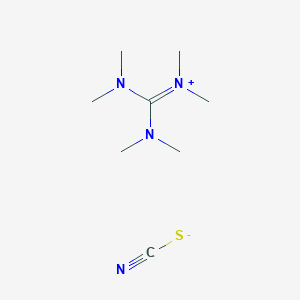
Hexamethylguanidinium thyocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylguanidinium thyocyanate is an organic salt that consists of a hexamethylguanidinium cation and a thiocyanate anion
Méthodes De Préparation
Hexamethylguanidinium thyocyanate can be synthesized through several methods. One common method involves the reaction of hexamethylguanidinium chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization . Another method involves the direct reaction of hexamethylguanidinium carbonate with ammonium thiocyanate under heat .
Analyse Des Réactions Chimiques
Hexamethylguanidinium thyocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different thiocyanate derivatives.
Applications De Recherche Scientifique
Hexamethylguanidinium thyocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of thiocyanate-containing compounds.
Medicine: this compound is used in the development of antiviral agents and other therapeutic compounds.
Mécanisme D'action
The mechanism of action of hexamethylguanidinium thiocyanate involves its ability to disrupt the hydrogen bonding network of water, leading to the denaturation of proteins and nucleic acids. This property makes it an effective chaotropic agent, which is useful in the extraction and purification of nucleic acids .
Comparaison Avec Des Composés Similaires
Hexamethylguanidinium thyocyanate can be compared with other similar compounds, such as guanidinium thiocyanate and tetramethylguanidinium thiocyanate. While all these compounds share similar properties, hexamethylguanidinium thiocyanate is unique due to its higher thermal stability and ionic conductivity .
Similar Compounds
- Guanidinium thiocyanate
- Tetramethylguanidinium thiocyanate
- Bis(trifluoromethanesulfonyl)imide salts
Propriétés
Formule moléculaire |
C8H18N4S |
|---|---|
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
bis(dimethylamino)methylidene-dimethylazanium;thiocyanate |
InChI |
InChI=1S/C7H18N3.CHNS/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;3H/q+1;/p-1 |
Clé InChI |
WOLOMGGBPRYDFH-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=[N+](C)C)N(C)C.C(#N)[S-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
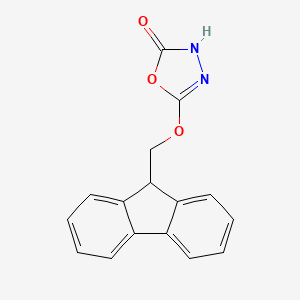
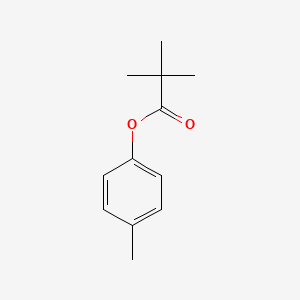
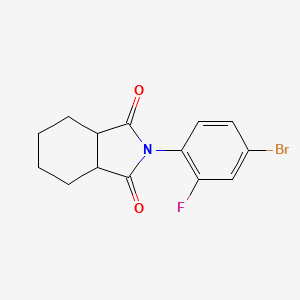
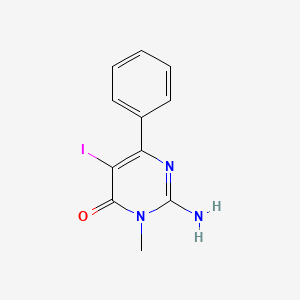
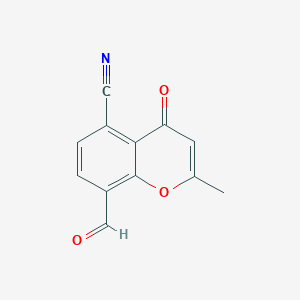
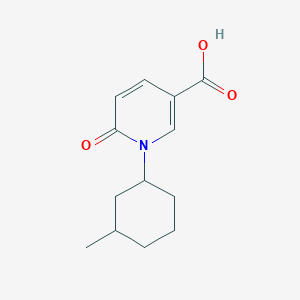
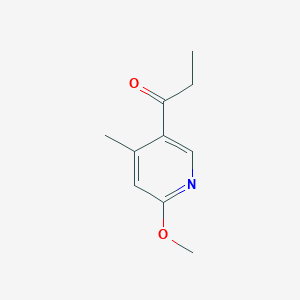
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)
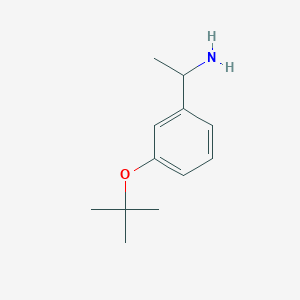
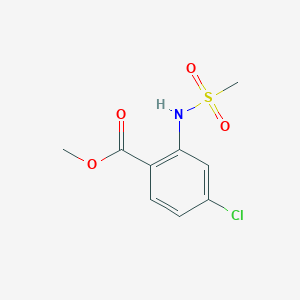
![2,6-Diaza-bicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B8723208.png)
